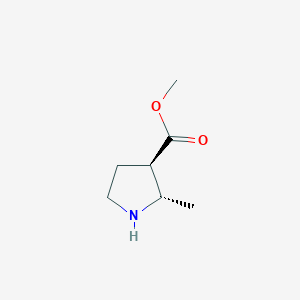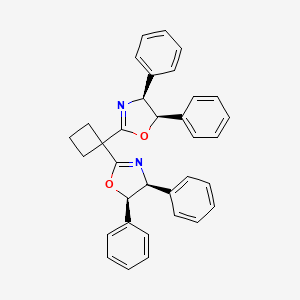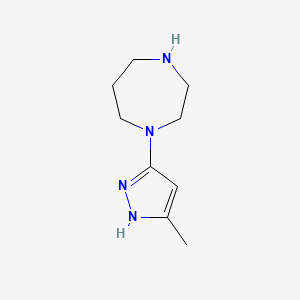
1-(3-methyl-1H-pyrazol-5-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-1H-pyrazol-5-yl)-1,4-diazepane is a heterocyclic compound that features both pyrazole and diazepane rings. The presence of these two distinct ring systems imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methyl-1H-pyrazol-5-yl)-1,4-diazepane typically involves the formation of the pyrazole ring followed by the construction of the diazepane ring. One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable diazepane precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide are used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methyl-1H-pyrazol-5-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or diazepane rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-1H-pyrazol-5-yl)-1,4-diazepane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-methyl-1H-pyrazol-5-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
Comparison: 1-(3-Methyl-1H-pyrazol-5-yl)-1,4-diazepane stands out due to its unique combination of pyrazole and diazepane rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .
Eigenschaften
Molekularformel |
C9H16N4 |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
1-(5-methyl-1H-pyrazol-3-yl)-1,4-diazepane |
InChI |
InChI=1S/C9H16N4/c1-8-7-9(12-11-8)13-5-2-3-10-4-6-13/h7,10H,2-6H2,1H3,(H,11,12) |
InChI-Schlüssel |
CCLYFLJBKFENQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1)N2CCCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoro-2-methylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13653365.png)
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)
![2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13653380.png)
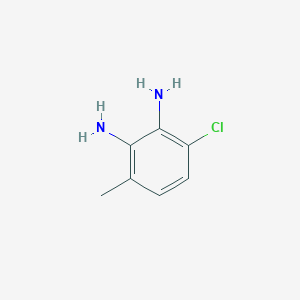
![5-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13653395.png)
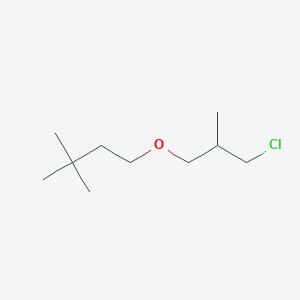

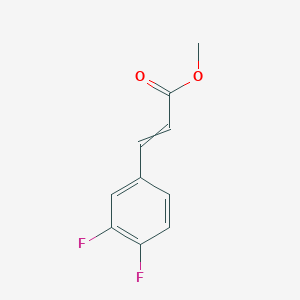
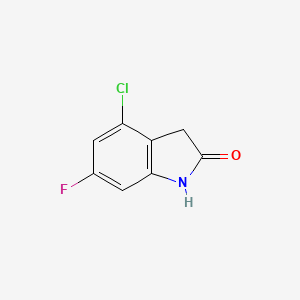
![4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653437.png)
